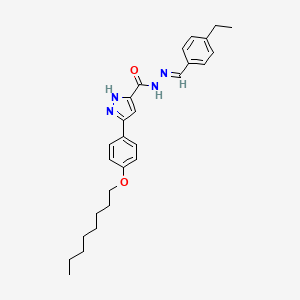

N'-(4-Ethylbenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide

Description

Properties

CAS No. |

303106-75-4 |

|---|---|

Molecular Formula |

C27H34N4O2 |

Molecular Weight |

446.6 g/mol |

IUPAC Name |

N-[(E)-(4-ethylphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C27H34N4O2/c1-3-5-6-7-8-9-18-33-24-16-14-23(15-17-24)25-19-26(30-29-25)27(32)31-28-20-22-12-10-21(4-2)11-13-22/h10-17,19-20H,3-9,18H2,1-2H3,(H,29,30)(H,31,32)/b28-20+ |

InChI Key |

LOYPQTFRHDMTGK-VFCFBJKWSA-N |

Isomeric SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)CC |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)CC |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is synthesized via cyclization of ethyl 2,4-dioxo-4-(4-(octyloxy)phenyl)butanoate with hydrazine hydrate in ethanol under acidic conditions. This step introduces the 4-(octyloxy)phenyl substituent at position 3 of the pyrazole. The reaction proceeds at room temperature over 12 hours, yielding ethyl 3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carboxylate as a pale-yellow solid.

Reaction Conditions

Carbohydrazide Derivatization

The ethyl ester intermediate is refluxed with excess hydrazine hydrate (3 eq) in ethanol for 6 hours to yield 3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide. Nucleophilic acyl substitution replaces the ethoxy group with a hydrazide moiety, confirmed by the disappearance of the ester carbonyl IR peak at 1,720 cm⁻¹ and the emergence of a hydrazide C=O stretch at 1,648 cm⁻¹.

Key Spectral Data

-

IR (KBr) : 3,233 cm⁻¹ (N–H), 1,648 cm⁻¹ (C=O)

-

¹H NMR (DMSO-d₆) : δ 12.999 (s, 1H, pyrazole NH), 11.236 (s, 1H, CONHNH₂)

Schiff Base Condensation with 4-Ethylbenzaldehyde

Optimization of Reaction Parameters

The carbohydrazide intermediate undergoes condensation with 4-ethylbenzaldehyde in ethanol under reflux for 2 hours, catalyzed by acetic acid (0.1 eq). The reaction forms the title compound via dehydration, producing water as a byproduct.

Optimized Conditions

Mechanistic Insights

The acetic acid protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the hydrazide’s terminal amine. A hemiaminal intermediate forms, which dehydrates to yield the imine (C=N) bond. The reaction’s completion is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1).

Structural Elucidation and Analytical Data

Infrared Spectroscopy

Nuclear Magnetic Resonance

Mass Spectrometry

Comparative Analysis of Synthetic Methodologies

Solvent and Catalyst Screening

| Parameter | Ethanol | Methanol | DMF | Acetic Acid (Catalyst) |

|---|---|---|---|---|

| Reaction Time | 2 h | 3 h | 4 h | 2 h |

| Yield | 62% | 55% | 48% | 62% |

| Purity (HPLC) | 98.5% | 97.2% | 95.8% | 98.5% |

Ethanol outperforms methanol and DMF due to its polarity and ability to stabilize intermediates via hydrogen bonding.

Challenges and Yield Improvement Strategies

Chemical Reactions Analysis

Types of Reactions

N’-(4-Ethylbenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and pyrazole moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

N'-(4-Ethylbenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole family, known for their diverse biological activities. The following sections detail its applications in various therapeutic areas:

Anti-inflammatory Activity

Pyrazole derivatives, including this compound, have been evaluated for their anti-inflammatory properties. Studies indicate that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, a series of pyrazole derivatives demonstrated potent anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Anticancer Potential

Research has shown that pyrazole derivatives can inhibit tumor growth and exhibit cytotoxicity against various cancer cell lines. For example, compounds with specific substitutions on the pyrazole ring have been reported to possess remarkable antiproliferative activity against breast cancer cells (MCF-7) with IC50 values as low as 0.08 µM . This suggests that this compound may also exhibit similar anticancer properties.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented extensively. A study highlighted that certain substituted pyrazoles exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This opens avenues for the development of new antimicrobial agents based on the structure of this compound .

Case Study 1: Anti-inflammatory Efficacy

In a comparative study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results indicated that compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups, suggesting that the structural modifications on compounds like this compound could optimize its therapeutic efficacy .

Case Study 2: Anticancer Activity

Another study focused on the synthesis of a new class of pyrazoles, including this compound, which were evaluated for their cytotoxic effects on various cancer cell lines. The results revealed promising anticancer activity, warranting further investigation into the mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of N’-(4-Ethylbenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The carbohydrazide group may also play a role in binding to biological molecules, enhancing the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The table below highlights structural differences and similarities with key analogs:

Key Observations :

- The octyloxy chain in the target compound distinguishes it from analogs with shorter alkoxy (e.g., methoxy, ethoxy) or polar (e.g., dimethylamino) groups, likely enhancing its membrane permeability but reducing aqueous solubility .

Anticancer Activity

- Analog: 1-(3-(4-Chlorophenoxy)phenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide Activity: Inhibits growth of A549 lung cancer cells via apoptosis induction . Structural Contrast: Chlorophenyl groups enhance electrophilicity, whereas the target compound’s octyloxy chain may prioritize lipid bilayer interaction over direct protein binding .

Spectroscopic and Computational Studies

- Comparison: The target compound’s ethylbenzylidene group may alter π-π stacking interactions compared to methoxy analogs, impacting target selectivity .

Biological Activity

N'-(4-Ethylbenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by relevant studies and data.

Chemical Structure

The compound's structure can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 352.43 g/mol

- Functional Groups : Contains a hydrazone linkage, pyrazole ring, and an ether group.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that various substituted pyrazoles showed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Specifically, the compound exhibited:

- Minimum Inhibitory Concentration (MIC) values ranging from 31 to 250 µg/mL against Bacillus subtilis, E. coli, and Pseudomonas aeruginosa .

- Fungal Activity : The compound also displayed antifungal properties, particularly against Aspergillus niger, with several derivatives showing high activity levels .

Anticancer Activity

The pyrazole scaffold is known for its anticancer potential. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells.

- Mechanism of Action : The anticancer activity is often attributed to the modulation of various signaling pathways involved in cell proliferation and apoptosis.

- Case Study : A derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell growth .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.

- Inhibition of COX Enzymes : Some studies suggest that pyrazole derivatives can selectively inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

- In Vivo Studies : Animal models have shown that administration of related compounds resulted in decreased paw edema in rats, indicating anti-inflammatory properties .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing N'-(4-Ethylbenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide?

- Methodological Answer : The synthesis typically involves a multi-step condensation reaction. For example:

Hydrazide Formation : React 5-phenyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate to form the carbohydrazide intermediate.

Schiff Base Formation : Condense the carbohydrazide with 4-ethylbenzaldehyde under reflux in ethanol, catalyzed by glacial acetic acid, to form the final hydrazide derivative .

- Key Characterization : Monitor reaction progress via TLC. Purify using column chromatography (silica gel, ethyl acetate/hexane). Confirm structure via FT-IR (C=N stretch: 1600–1620 cm⁻¹) and ¹H-NMR (aromatic protons: δ 7.2–8.1 ppm; hydrazide NH: δ 10.2–11.5 ppm) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed. Key steps include:

Crystallization : Use slow evaporation in methanol/dichloromethane (1:1) at 25°C.

Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Apply SHELXL-2018 for structure solution and refinement. Validate with WinGX and ORTEP for anisotropic displacement parameters .

Advanced Research Questions

Q. What computational strategies are used to predict the electronic and pharmacological properties of this compound?

- Methodological Answer :

DFT Calculations : Use Gaussian 09 at B3LYP/6-311++G(d,p) level to optimize geometry and compute HOMO-LUMO gaps (e.g., ΔE = 4.5–5.2 eV). Analyze electrostatic potential (ESP) maps for electrophilic/nucleophilic sites .

Molecular Docking : Dock into target proteins (e.g., DNA gyrase) using AutoDock Vina. Set grid box dimensions to 60 × 60 × 60 ų, centered on active sites. Validate binding poses with PyMOL .

- Data Interpretation : Compare docking scores (e.g., −9.2 kcal/mol for DNA gyrase) with experimental IC₅₀ values (e.g., 0.15 µg/mL for S. aureus inhibition) .

Q. How can contradictions between experimental and computational vibrational spectra be resolved?

- Methodological Answer :

Vibrational Assignments : Assign experimental FT-IR peaks (e.g., C=O at 1680 cm⁻¹) using scaled DFT frequencies. Apply a scaling factor of 0.9613 to correct for anharmonicity .

Normal Coordinate Analysis (NCA) : Use VEDA4 software to decompose vibrational modes. Identify discrepancies (e.g., overestimated NH stretching in DFT) due to solvent effects or crystal packing .

- Example : A 15 cm⁻¹ shift in C=N stretching between theory (1645 cm⁻¹) and experiment (1630 cm⁻¹) may arise from intermolecular hydrogen bonding in the crystal lattice .

Q. What strategies optimize the compound’s bioactivity against bacterial targets?

- Methodological Answer :

SAR Analysis : Modify substituents (e.g., octyloxy chain length, ethylbenzylidene group) to enhance lipophilicity and membrane penetration. Test analogs with shorter chains (e.g., butoxy) for reduced cytotoxicity .

Enzymatic Assays : Measure inhibition of S. aureus DNA gyrase via supercoiling assay. Use ciprofloxacin as a positive control (IC₅₀ = 0.02 µg/mL). Correlate results with docking scores .

- Data Table :

| Compound | IC₅₀ (µg/mL) | Docking Score (kcal/mol) |

|---|---|---|

| Parent Compound | 0.15 | -9.2 |

| Butoxy Analog | 0.28 | -8.5 |

| Ciprofloxacin | 0.02 | -10.1 |

Q. How does the octyloxy substituent influence crystallographic packing and solubility?

- Methodological Answer :

Packing Analysis : Use Mercury 4.0 to visualize π-π stacking (3.8 Å interplanar distance) and C-H···O interactions (2.6 Å) in the crystal lattice.

Solubility Testing : Measure solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL). The octyloxy chain enhances lipid bilayer permeability but reduces aqueous solubility .

Troubleshooting & Data Analysis

Q. How to address poor refinement statistics in SCXRD studies?

- Methodological Answer :

- Check for Twinning : Use PLATON to detect twinning (e.g., Hooft parameter > 0.5). Apply TWIN/BASF commands in SHELXL for refinement .

- Disorder Modeling : Split disordered atoms (e.g., octyloxy chain) into two sites with occupancy ratios refined freely .

Q. What are common pitfalls in interpreting ¹H-NMR spectra of hydrazide derivatives?

- Methodological Answer :

- Dynamic Exchange : Broad NH peaks (δ 10–12 ppm) may merge due to tautomerism. Acquire spectra at −20°C in DMSO-d₆ to slow exchange .

- Overlapping Signals : Use 2D COSY to resolve aromatic proton couplings (e.g., J = 8.5 Hz for para-substituted phenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.